Dodecamethylbambus[6]uril
Description
Structure
2D Structure
Properties
Molecular Formula |
C42H60N24O12 |
|---|---|
Molecular Weight |
1093.1 g/mol |
IUPAC Name |
(4S,8R,12S,16R,20S,24R,28S,32R,36S,40R,44S,48R)-5,7,13,15,21,23,29,31,37,39,45,47-dodecamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39,41,43,45,47-tetracosazatridecacyclo[41.5.1.13,9.111,17.119,25.127,33.135,41.04,8.012,16.020,24.028,32.036,40.044,48]tetrapentacontane-6,14,22,30,38,46,49,50,51,52,53,54-dodecone |
InChI |
InChI=1S/C42H60N24O12/c1-43-19-20(44(2)31(43)67)56-14-58-23-24(48(6)33(69)47(23)5)60(39(58)75)16-62-27-28(52(10)35(71)51(27)9)64(41(62)77)18-66-30-29(53(11)36(72)54(30)12)65(42(66)78)17-63-26-25(49(7)34(70)50(26)8)61(40(63)76)15-59-22-21(45(3)32(68)46(22)4)57(38(59)74)13-55(19)37(56)73/h19-30H,13-18H2,1-12H3/t19-,20+,21+,22-,23-,24+,25+,26-,27-,28+,29+,30- |
InChI Key |
NWWBPKVPRVOAOB-JHBMUIHZSA-N |
Isomeric SMILES |
CN1[C@H]2[C@@H](N(C1=O)C)N3CN4[C@@H]5[C@@H](N(C(=O)N5C)C)N(C4=O)CN6[C@@H]7[C@@H](N(C(=O)N7C)C)N(C6=O)CN8[C@@H]9[C@@H](N(C(=O)N9C)C)N(C8=O)CN1[C@@H]4[C@@H](N(C(=O)N4C)C)N(C1=O)CN1[C@@H]4[C@@H](N(C(=O)N4C)C)N(C1=O)CN2C3=O |
Canonical SMILES |
CN1C2C(N(C1=O)C)N3CN4C5C(N(C(=O)N5C)C)N(C4=O)CN6C7C(N(C(=O)N7C)C)N(C6=O)CN8C9C(N(C(=O)N9C)C)N(C8=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN1C4C(N(C(=O)N4C)C)N(C1=O)CN2C3=O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies of Dodecamethylbambus 1 Uril
Traditional Synthetic Approaches for Bambusuril Macrocycles
The archetypal synthesis of dodecamethylbambusuril (Me₁₂BU) is a one-pot acid-catalyzed cyclocondensation reaction. This approach involves the reaction of six equivalents of a glycoluril (B30988) precursor, specifically 2,3,6,7-tetramethylglycoluril (commonly referred to as dimethylglycoluril), with six equivalents of formaldehyde (B43269). The reaction is typically conducted in a strong acidic medium, such as concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), under heated conditions.
The mechanism proceeds via the formation of methylene (B1212753) bridges (-CH₂-) that link the nitrogen atoms of adjacent glycoluril units. This [6+6] macrocyclization process results in the formation of the rigid, barrel-shaped Me₁₂BU structure.
While effective, this traditional method is often characterized by moderate yields, typically ranging from 20% to 40%. The primary challenge is the concurrent formation of undesired side products, including linear oligomers and smaller or larger cyclic species, which can complicate the purification process. The isolation of the target Me₁₂BU usually requires careful crystallization or chromatographic separation from the complex reaction mixture.
Glycoluril Precursor Synthesis and Modification
The properties of the final bambusuril macrocycle are fundamentally dictated by the structure of its glycoluril building blocks. The precursor for the parent Me₁₂BU, 2,3,6,7-tetramethylglycoluril, is itself synthesized through an acid-catalyzed condensation reaction. This involves reacting two equivalents of urea (B33335) with one equivalent of a 1,2-dicarbonyl compound, in this case, biacetyl (2,3-butanedione).
A key strategy for creating functionalized bambusurils involves the modification of this precursor before the final macrocyclization step. By substituting biacetyl with other 1,2-dicarbonyl compounds bearing desired functional groups (R), a diverse library of substituted glycoluril monomers can be prepared. These modified monomers are then subjected to the [6+6] condensation with formaldehyde to yield bambusurils with tailored peripheral functionalities. This pre-functionalization approach is often more efficient and regioselective than attempting to modify the chemically robust Me₁₂BU macrocycle directly.
The following table summarizes the synthesis of glycoluril precursors.
| 1,2-Dicarbonyl Compound | Resulting Glycoluril Precursor | Final Bambusuril Type |
|---|---|---|
| Biacetyl (2,3-Butanedione) | 2,3,6,7-Tetramethylglycoluril | Dodecamethylbambusuril (Parent) |
| Benzil | 2,3-Diphenyl-6,7-dimethylglycoluril | Bambusuril with Phenyl Groups |
| 1,2-Cyclohexanedione | Cyclohexano-fused Glycoluril | Bambusuril with Annulated Cyclohexyl Rings |
Post-Macrocyclization Functionalization and Derivatization
While precursor modification is a primary strategy, functionalization of the pre-formed bambusuril scaffold is also a viable, albeit more challenging, route for introducing specific chemical properties. This approach is critical for installing functionalities that may not be stable under the harsh acidic conditions of macrocyclization.
The creation of chiral bambusurils is of significant interest for applications in enantioselective recognition and catalysis. The most prevalent method for introducing chirality is not by modifying the achiral Me₁₂BU, but by employing a chiral glycoluril precursor during the synthesis. This is achieved by using a chiral 1,2-dicarbonyl compound in the precursor synthesis step.
For instance, reacting urea with a naturally derived chiral diketone, such as camphorquinone, yields a chiral glycoluril monomer. The subsequent condensation of this chiral monomer with formaldehyde produces an inherently chiral bambusuril derivative. The chirality is embedded directly into the macrocyclic framework, leading to distinct chiroptical properties and the ability to differentiate between enantiomeric guest molecules. Both (+)- and (-)-bambusuril enantiomers can be synthesized, enabling systematic studies of chiral recognition phenomena.
Modifying the periphery of the bambusuril macrocycle is a powerful tool for tuning its physical and chemical properties, such as solubility, guest-binding affinity, and self-assembly behavior. A common strategy involves a two-step process:
Synthesis of a protected, functionalized precursor: A glycoluril monomer bearing a protected functional group (e.g., a benzyl (B1604629) ether protecting a hydroxyl group) is synthesized.
Macrocyclization and deprotection: The protected monomer is used to form the bambusuril macrocycle. Subsequently, the protecting group is removed to reveal a reactive functional handle on the bambusuril periphery.
These reactive handles (e.g., -OH, -NH₂) can then be used in further reactions, such as esterification, amidation, or click chemistry, to attach a wide array of substituents. This allows for the introduction of charged groups (e.g., sulfonates, quaternary ammonium (B1175870) salts) to enhance water solubility or to modulate anion-binding capabilities. Attaching chromophores or fluorophores enables sensing applications, while appending polymerizable units facilitates the creation of advanced materials.
The table below details the impact of various peripheral substitutions.
| Peripheral Substituent | Resulting Property | Potential Application |
|---|---|---|
| Sulfonate (-SO₃⁻) | High water solubility | Anion binding in aqueous media |
| Quaternary Ammonium (-N⁺R₃) | Water solubility; positively charged portals | Enhanced binding of polyanionic guests |
| Thiol (-SH) | Reactivity towards gold surfaces | Formation of self-assembled monolayers (SAMs) on sensors |
| Azide (-N₃) / Alkyne (-C≡CH) | Amenable to "click" chemistry | Covalent attachment of complex molecules (e.g., fluorophores, drugs) |
Controlled Synthesis and Templating Effects in Macrocycle Formation
A significant advancement in bambusuril synthesis has been the discovery and application of anion templating. The one-pot condensation reaction yield can be dramatically improved by the presence of a suitable template anion in the reaction mixture.
The interior cavity of the forming bambusuril macrocycle possesses a high positive electrostatic potential due to the alignment of the carbonyl C=O dipoles. This electropositive cavity can effectively bind an anion of complementary size and shape. During the cyclization process, an anion can act as a template, organizing the linear oligomeric intermediates into a circular arrangement that favors the final ring-closing step over competing polymerization pathways. This non-covalent templation stabilizes the transition state for macrocyclization, thereby increasing the reaction's yield and selectivity for the uril product.
The effectiveness of the template is highly dependent on the anion's size, shape, and charge density. Halide ions are particularly effective, with research showing a clear correlation between the template anion and the yield of Me₁₂BU.
The following table presents research findings on anion templating effects.
| Template Anion Source | Anion | Typical Reported Yield | Rationale |
|---|---|---|---|
| H₂SO₄ (as acid catalyst) | SO₄²⁻ / HSO₄⁻ | ~20% | Poor size/shape match for the cavity; weak templating. |
| HCl (as acid catalyst) | Cl⁻ | ~40-50% | Good size match, leading to a moderate templating effect. |
| HBr (added to H₂SO₄) | Br⁻ | ~60-70% | Better size and polarizability match than chloride, stronger templating. |
| NaI (added to H₂SO₄) | I⁻ | >80% | Excellent size, shape, and polarizability match for the cavity; highly efficient template. |
| HClO₄ (as acid catalyst) | ClO₄⁻ | >90% | Tetrahedral shape and size provide an optimal fit, leading to exceptionally high yields. |
This templated approach has transformed the synthesis of Me₁₂BU from a low-yield process into a highly efficient and controlled chemical transformation, making bambusurils and their derivatives more accessible for research and application.
Host Guest Interactions and Molecular Recognition by Dodecamethylbambus 1 Uril
Anion Binding Affinity and Selectivity
Dodecamethylbambus nih.govuril exhibits significant affinity and selectivity for various anions, a characteristic governed by the precise fit and interactions within its cavity. researchgate.netresearchgate.net
Halide Anion Recognition Hierarchy (e.g., I⁻ > Br⁻ > Cl⁻ > F⁻)
A defining feature of dodecamethylbambus nih.govuril's binding behavior is its distinct selectivity for halide anions. The binding affinity follows a clear and consistent hierarchy: Iodide (I⁻) > Bromide (Br⁻) > Chloride (Cl⁻) > Fluoride (B91410) (F⁻). researchgate.netvulcanchem.comresearchgate.netresearchgate.net This trend has been confirmed through various experimental techniques, including NMR spectroscopy, and is observed in both organic solvents and aqueous environments. nih.govresearchgate.net
The preference for larger, more polarizable anions like iodide is a result of several contributing factors. Larger anions with lower charge density have a less formidable hydration shell, meaning the energetic penalty for desolvation upon entering the host's cavity is lower compared to smaller, more heavily hydrated ions like fluoride. researchgate.netdoi.org This correlation between lower hydration energy and higher binding affinity is a key determinant of the observed selectivity. doi.org For instance, a water-soluble bambusuril derivative was reported to bind iodide with micromolar affinity in water, while the affinity for chloride was in the millimolar range. nih.gov
The association constants (Kₐ) determined in chloroform (B151607) further illustrate this hierarchy, showing a dramatic increase in binding strength from chloride to iodide. nih.gov
| Anion | ΔH (kJ mol⁻¹) | TΔS (kJ mol⁻¹) | Kₐ (M⁻¹) |
|---|---|---|---|
| Cl⁻ | -54.8 | -11.3 | 1.3 x 10⁷ |
| Br⁻ | -63.9 | -11.7 | 6.7 x 10⁸ |
| I⁻ | -68.6 | -12.4 | 1.6 x 10¹⁰ |
Interactions with Pseudohalide and Polyatomic Anions
Beyond halides, dodecamethylbambus nih.govuril and its derivatives demonstrate the ability to bind a range of pseudohalide and polyatomic anions. These include cyanide (CN⁻), nitrate (B79036) (NO₃⁻), tetrafluoroborate (B81430) (BF₄⁻), hexafluorophosphate (B91526) (PF₆⁻), and perchlorate (B79767) (ClO₄⁻). researchgate.netresearchgate.netresearchgate.net The binding principles remain similar, with the host's cavity offering a complementary environment for these guests.
For example, the binding of anions such as nitrate and perchlorate has been evaluated using chemically-sensitive field effect transistors (ChemFETs) with related bambus nih.govuril derivatives. rsc.org In a study using a hybrid bambus nih.govuril/biotin (B1667282) nih.govuril macrocycle in chloroform, the methanesulfonate (B1217627) anion (MeSO₃⁻) was found to form a complex, although its binding affinity was weaker than that of the halides. nih.gov The association constant for iodide can be exceptionally high; a value of 8.9×10⁵ M⁻¹ was found for its 1:1 complex in an acetonitrile/water mixture. researchgate.net
Driving Forces and Thermodynamics of Complexation
The formation of a stable host-guest complex between dodecamethylbambus nih.govuril and an anion is a thermodynamically driven process, governed by a balance of enthalpic and entropic contributions that are heavily influenced by non-covalent interactions and the solvent environment.
Role of Hydrogen Bonding and Other Non-Covalent Interactions
The primary interaction responsible for anion encapsulation within dodecamethylbambus nih.govuril is a network of C-H···anion hydrogen bonds. nih.gov The macrocycle's structure positions twelve methine hydrogen atoms, two from each of the six glycoluril (B30988) units, pointing into the central cavity. nih.govrsc.org These C-H groups act as hydrogen bond donors, creating a negatively polarized interior that stabilizes the encapsulated anion. nih.govacs.org
These non-covalent interactions are crucial for the high affinity observed. nih.gov In some cases, other interactions such as halogen bonds (e.g., C-Cl···Cl⁻) can further stabilize the complex. nih.gov The collective strength of these weak interactions overcomes the anion's solvation shell, leading to its inclusion within the host's cavity. doi.org
Solvent Effects on Anion Binding Thermodynamics
The solvent plays a fundamental role in the thermodynamics of complexation, primarily through the energetic cost of desolvating both the host's cavity and the guest anion. researchgate.netdoi.org The strength and selectivity of anion binding can change dramatically with the solvent. mdpi.com
Isothermal titration calorimetry (ITC) experiments conducted in nine different solvents, from polar water to nonpolar carbon tetrachloride, revealed significant insights into the thermodynamic driving forces. acs.org
In highly polar solvents like water and in chloroform , anion binding is found to be an exclusively enthalpy-driven process , which is accompanied by a penalty in entropy. acs.org This indicates that the favorable C-H···anion hydrogen bonds formed are strong enough to overcome both the high desolvation energy of the anion and the unfavorable entropic cost of ordering the system.
In alcohols and nonpolar solvents , the binding is driven by both favorable enthalpy and favorable entropy . acs.org The entropic gain is attributed to the release of solvent molecules from the host's cavity into the bulk solvent, which outweighs the entropic loss from the association of the host and guest. doi.orgacs.org
The competition between the anion's interaction with the solvent and its interaction with the macrocycle is a key thermodynamic battle. doi.org For small, hard anions with high charge density like fluoride, the very high solvation energy presents a significant thermodynamic barrier to complexation, explaining their lower affinity compared to larger, more weakly solvated anions like iodide. doi.org
Enthalpic and Entropic Contributions to Complex Stability
The stability of host-guest complexes formed by dodecamethylbambusuril is governed by a delicate balance of enthalpic and entropic factors. The thermodynamic parameters for complexation, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are typically determined using Isothermal Titration Calorimetry (ITC). These values provide profound insight into the driving forces behind molecular recognition.
For dodecamethylbambusuril, complexation with anions is predominantly an enthalpy-driven process. The major enthalpic contribution arises from the formation of multiple, strong C–H···anion hydrogen bonds between the inner C–H groups of the macrocycle's methylene (B1212753) and methine units and the encapsulated anion. This interaction is highly favorable and releases a significant amount of energy, resulting in a large, negative ΔH value.
Table 1: Thermodynamic Parameters for Dodecamethylbambusuril Complexation with Halide Anions in Acetonitrile-d₃ at 298 K
| Guest Anion | Association Constant (Kₐ) / M⁻¹ | ΔG / kJ mol⁻¹ | ΔH / kJ mol⁻¹ | -TΔS / kJ mol⁻¹ |
| Cl⁻ | 1.3 × 10⁵ | -29.2 | -47.1 | 17.9 |
| Br⁻ | 2.1 × 10⁴ | -24.6 | -40.5 | 15.9 |
| I⁻ | 1.1 × 10³ | -17.4 | -33.2 | 15.8 |
Correlation with Solvent Acity Parameters
The anion binding affinity of dodecamethylbambusuril is profoundly influenced by the surrounding solvent medium. A key factor is the solvent's ability to solvate anions, which can be quantified by its hydrogen-bond donating (HBD) capacity or "acity." This property is often described by empirical solvent parameters such as the Kamlet-Taft α parameter or Gutmann's Acceptor Number (AN).
A strong inverse correlation exists between the association constant (Kₐ) of the host-guest complex and the acity of the solvent. Solvents with high acity (e.g., water, methanol) are strong hydrogen-bond donors and solvate anions very effectively. In these solvents, the anion is stabilized by a robust solvation shell, making it energetically costly for the dodecamethylbambusuril host to strip these solvent molecules away and bind the anion. Consequently, the observed binding affinity is significantly lower in highly acidic solvents.
In contrast, solvents with low acity (e.g., acetonitrile, chloroform) are poor hydrogen-bond donors and solvate anions weakly. In these media, the desolvation penalty is much smaller, allowing the favorable C–H···anion interactions within the host's cavity to dominate the thermodynamic landscape. This results in substantially higher association constants. Research has demonstrated a clear linear relationship when plotting the logarithm of the association constant (log Kₐ) against solvent acity parameters, confirming that competition from solvent-anion interactions is a primary determinant of complex stability in solution [8, 9].
Table 2: Association Constants (Kₐ) for the [Cl⁻⊂Dodecamethylbambusuril] Complex in Various Solvents Correlated with Solvent Acity (Kamlet-Taft α)
| Solvent | Kamlet-Taft α Parameter | Association Constant (Kₐ) / M⁻¹ |
| Acetonitrile | 0.19 | > 10⁵ |
| Acetone | 0.08 | > 10⁵ |
| Nitromethane | 0.22 | 1.1 × 10⁴ |
| Methanol | 0.93 | 16 |
| Water | 1.17 | < 10 |
Mechanisms of Anion Desolvation and Inclusion
Initial State: In solution, the anion is surrounded by a primary solvation shell, where solvent molecules are oriented to maximize favorable interactions (e.g., hydrogen bonds from protic solvents or dipole interactions from aprotic solvents). The dodecamethylbambusuril host is also solvated, with its cavity potentially containing solvent molecules.
Desolvation Penalty: For complexation to occur, the anion must be fully or partially stripped of its tightly bound solvation shell. This process is energetically demanding (endothermic and entropically unfavorable) as it involves breaking favorable anion-solvent interactions. The energy required for this step, known as the desolvation penalty, is a major barrier to complex formation and is highly dependent on the solvent's acity and the anion's charge density.
Guest Inclusion and Interaction: Once desolvated, the "naked" or partially solvated anion enters the electropositive cavity of the dodecamethylbambusuril. The host's portal, defined by twelve carbonyl groups, creates a polar entrance that facilitates the anion's passage. Inside the cavity, the anion is stabilized by the formation of numerous C–H···anion hydrogen bonds with the 12 methine (CH) and 12 methylene (CH₂) groups lining the interior.
Thermodynamic Payoff: The significant energy released from the formation of these multiple, well-oriented hydrogen bonds provides the thermodynamic "payoff" that must overcome the initial desolvation penalty. The net stability of the complex (ΔG) is therefore the sum of the unfavorable free energy of desolvation and the favorable free energy of inclusion. This mechanism explains why binding is strongest in solvents that solvate anions weakly, as the desolvation penalty is minimized [1, 2].
Structural Aspects of Dodecamethylbambusuril Host-Guest Complexes
The structural characteristics of dodecamethylbambusuril, both in its free state and when complexed with anions, have been extensively studied using X-ray crystallography. These studies reveal significant conformational changes upon guest binding and predictable packing arrangements in the solid state.
Conformational Adaptations of the Macrocycle upon Guest Encapsulation
Dodecamethylbambusuril exhibits remarkable structural flexibility, a phenomenon central to its function as a molecular receptor. This conformational adaptability is a classic example of an "induced fit" mechanism in supramolecular chemistry.
Complexed State: Upon the inclusion of an anion, the macrocycle undergoes a significant conformational reorganization to optimize its geometry for guest binding. It expands and adopts a highly symmetric, circular, and more open conformation. The glycoluril panels arrange themselves to create a well-defined, spherical cavity that perfectly complements the shape of the encapsulated anion. This structural change maximizes the number and strength of the crucial C–H···anion hydrogen bonds, which are the primary source of binding affinity. The transition from a collapsed to an open state is a direct structural consequence of the host adapting its shape to achieve the most stable host-guest complex .
Crystalline Architectures of Anion-Bound Complexes
In the solid state, the anion-bound complexes of dodecamethylbambusuril, [Anion⊂Me₁₂BU]⁻, often self-assemble into highly ordered, extended supramolecular structures. Analysis of their single-crystal X-ray structures reveals common packing motifs.
A predominant architecture is the formation of one-dimensional (1D) infinite chains or "supramolecular nanotubes." In these arrangements, the individual host-guest complexes stack in a head-to-tail fashion along a crystallographic axis. The forces driving this assembly can include ion-pairing interactions between the anionic complex and its associated counter-cation (e.g., Na⁺, K⁺, Cs⁺), which often resides on the exterior of the macrocycle, bridging adjacent units. Intermolecular van der Waals forces and C–H···O interactions between the exteriors of neighboring bambusuril molecules also contribute to the stability of these polymeric chains.
The specific packing arrangement and the geometry of the 1D chains are influenced by the size of the encapsulated anion, the nature of the counter-cation, and the presence of co-crystallized solvent molecules. For instance, the crystal structure of the chloride complex with a tetramethylammonium (B1211777) counter-cation shows discrete, well-separated complexes, whereas with smaller alkali metal cations, the formation of infinite chains is consistently observed [3, 7].
Table 3: Selected Crystallographic Data for Anion Complexes of Dodecamethylbambusuril
| Guest Anion | Counter-Cation | Supramolecular Motif in Solid State | Crystal System |
| Cl⁻ | Na⁺ | 1D Infinite Chain | Monoclinic |
| Br⁻ | K⁺ | 1D Infinite Chain | Monoclinic |
| I⁻ | Cs⁺ | 1D Infinite Chain | Monoclinic |
| Cl⁻ | (CH₃)₄N⁺ | Discrete, separated complexes | Triclinic |
Computational and Theoretical Investigations of Dodecamethylbambus 1 Uril Systems
Quantum Mechanical and Density Functional Theory (DFT) Studies
Quantum mechanical (QM) and Density Functional Theory (DFT) calculations have provided profound insights into the binding mechanisms and electronic properties of dodecamethylbambus acs.orguril and its complexes. These methods allow for a detailed examination of the forces driving molecular recognition.
Prediction of Binding Affinities and Geometries of Complexes
DFT calculations have been extensively used to predict the binding affinities and geometries of dodecamethylbambus acs.orguril with various guest molecules, particularly anions. researchgate.net For instance, studies have shown that in the gas phase, dodecamethylbambus acs.orguril exhibits a preference for halide ions in the order I⁻ > Br⁻ > Cl⁻ > F⁻. researchgate.net However, a notable discrepancy arises when comparing these theoretical predictions with experimental observations in solution, where the ordering can be reversed. researchgate.netresearchgate.net This highlights the critical role of solvent effects in the complexation process. researchgate.netresearchgate.netresearchgate.net
To address this, theoretical approaches have been developed that incorporate both implicit and explicit solvent models. researchgate.net By considering the desolvation of the anion and its subsequent inclusion into the host's cavity, a more accurate prediction of binding affinities in solution can be achieved, aligning theoretical results with experimental data. researchgate.net For example, the interaction energy for a dodecabenzylbambus acs.orguril–F⁻ complex was calculated to be -427.8 kJ mol⁻¹, indicating a strong interaction. researchgate.net The geometry of these complexes is characterized by the anion being held within the macrocyclic cavity through multiple weak C–H···anion hydrogen bonds. researchgate.net
Table 1: Predicted Halide Affinity Order for Dodecamethylbambus acs.orguril
| Environment | Predicted Affinity Order | Methodology |
|---|---|---|
| Gas Phase | I⁻ > Br⁻ > Cl⁻ > F⁻ | DFT Calculations researchgate.net |
| Solution | F⁻ > Cl⁻ > Br⁻ > I⁻ (reversed) | Experimental Observation researchgate.net |
Analysis of Electronic Structure and Charge Distribution
The analysis of the electronic structure and charge distribution through methods like Natural Bond Orbital (NBO) analysis provides a deeper understanding of the interactions within dodecamethylbambus acs.orguril complexes. researchgate.net These studies reveal the nature of the bonding, which is primarily driven by electrostatic interactions and charge transfer. The molecular electrostatic potential (MEP) maps visualize the electron-rich and electron-deficient regions of the molecule, indicating that the cavity of dodecamethylbambus acs.orguril is electron-deficient, making it an ideal environment for hosting anions. researchgate.net
The formation of the host-guest complex involves a significant redistribution of electron density. The encapsulation of an anion within the cavity leads to a polarization of the host molecule, further stabilizing the complex. This detailed electronic-level understanding is crucial for the rational design of new bambusuril derivatives with tailored binding properties.
Molecular Dynamics Simulations for Kinetic and Dynamic Insights
Molecular dynamics (MD) simulations offer a powerful tool to study the kinetic and dynamic aspects of dodecamethylbambus acs.orguril systems, providing insights that are often inaccessible through static quantum mechanical calculations. doi.org These simulations model the time-dependent behavior of the molecule and its interactions with the surrounding environment, such as solvent molecules and guest ions.
MD studies have been employed to investigate the process of ion encapsulation and release from the bambusuril cavity. doi.org These simulations reveal that the flexibility of the macrocycle plays a crucial role in the binding process. The host molecule can undergo conformational changes to accommodate the guest, and the solvent molecules play an active role in mediating the entry and exit of the guest. For instance, simulations have shown that for a guest to enter the cavity, it must first shed its solvation shell, a process that has an associated energy barrier. doi.org The concerted action of conformational changes and desolvation of both the host and guest leads to the hermetic sealing of the ion inside the cavity. doi.org
Elucidation of Molecular Recognition Mechanisms at the Atomic Level
Computational studies have been pivotal in elucidating the intricate mechanisms of molecular recognition by dodecamethylbambus acs.orguril at the atomic level. researchgate.net The primary driving force for anion binding is the formation of multiple C-H···anion hydrogen bonds between the methine hydrogen atoms of the glycoluril (B30988) units and the encapsulated anion. researchgate.net
The specificity of dodecamethylbambus acs.orguril for certain anions can be attributed to a combination of factors, including the size and shape complementarity between the host cavity and the guest anion, as well as the electronic compatibility. DFT calculations have shown that the geometry of the host-guest complex is highly symmetric, with the anion positioned at the center of the cavity to maximize the hydrogen bonding interactions. researchgate.net For example, in the complex with a hydrosulfide (B80085) anion (SH⁻), the sulfur atom is bound by 12 weak hydrogen bonds from the methine hydrogens. researchgate.net
Development and Validation of Computational Models for Bambusuril Systems
The development and validation of accurate computational models are essential for the reliable prediction of the properties and behavior of bambusuril systems. researchgate.netresearchgate.net Various theoretical approaches, including different DFT functionals and basis sets, have been tested and benchmarked against experimental data. researchgate.net
A significant challenge in modeling these systems is accurately accounting for the influence of the solvent. researchgate.net While gas-phase calculations can provide valuable insights into the intrinsic binding properties, they often fail to reproduce experimental trends observed in solution. researchgate.net To overcome this, hybrid models that combine quantum mechanics with molecular mechanics (QM/MM) or continuum solvation models are being developed. researchgate.net These models allow for a more realistic representation of the system by treating the host-guest complex at a high level of theory while describing the solvent environment with a more computationally efficient method. The validation of these models is achieved by comparing the calculated properties, such as binding constants and spectroscopic data, with experimental measurements. researchgate.net
Supramolecular Assemblies and Advanced Materials Based on Dodecamethylbambus 1 Uril
Principles of Self-Assembly in Bambusuril Systems
The self-assembly of bambusuril systems is fundamentally governed by a range of non-covalent interactions. rsc.orgrug.nl These interactions, though weaker than covalent bonds, are highly directional and selective, enabling the spontaneous organization of molecular components into well-defined, stable superstructures. rug.nlnih.gov Key intermolecular forces at play include hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic effects. rsc.orgmdpi.com
A defining feature of bambusurils, including the dodecamethyl derivative, is their remarkable affinity for anions in both organic and aqueous environments. researchgate.netresearchgate.net The interior of the macrocycle's cavity possesses a low-electron density, creating a strong positive electrostatic potential that preferentially binds with anionic guests. muni.cz This host-guest recognition is a primary driver of self-assembly. rsc.org The process is often cooperative, where the binding of an anion can induce or stabilize a particular conformation of the bambusuril host, which in turn facilitates the formation of larger, more complex assemblies. muni.cz The specificity of anion binding allows for precise control over the assembly process, making bambusurils versatile building blocks in supramolecular chemistry. researchgate.netresearchgate.net
Formation of Crystalline Supramolecular Frameworks
The capacity of Dodecamethylbambus researchgate.neturil (referred to as BU6) for selective host-guest interactions is a cornerstone of its use in crystal engineering. By co-crystallizing with specific guests and counterions, BU6 can form highly ordered, multi-dimensional crystalline supramolecular frameworks. These frameworks are constructed and stabilized by a network of weak interactions, including hydrogen bonding, ion-dipole interactions, and C–H⋯π interactions. nih.gov
A notable example is the formation of mixed crystals containing BU6 and methyl viologen hexafluorophosphate (B91526) (MV²⁺·2PF₆⁻). acs.org In this structure, layers of the viologen dications alternate with layers of a 1:2 supramolecular complex of BU6 and the hexafluorophosphate (PF₆⁻) anions. acs.orgresearchgate.net This specific layered arrangement facilitates a one-electron reduction of the MV²⁺ ions upon UV irradiation, leading to the formation of long-lived methyl viologen radical cations (MV⁺•) within the crystal lattice. acs.org The half-life of these charge-separated states can be several hours, even in air. Quantum-chemical calculations have supported these experimental findings, indicating that BU6 acts as the reductant or one-electron donor in this photoinduced electron transfer process. acs.org This behavior has also been observed in analogous crystalline systems with different counterions, such as tetrafluoroborate (B81430) (BF₄⁻) or bromide (Br⁻), demonstrating the versatility of BU6 in creating photoactive solid-state materials. acs.org
Development of Hybrid and Composite Materials
The functionalization of inorganic materials with Dodecamethylbambus researchgate.neturil has emerged as a promising strategy for creating novel hybrid and composite materials with tailored properties. The macrocycle's unique structure and host-guest capabilities allow it to act as a molecular interface, modifying the surface properties of inorganic substrates and enhancing their performance in various applications, particularly in the biomedical field.
Dodecamethylbambus researchgate.neturil has been successfully used to modify the surfaces of various porous inorganic compounds, including hydroxyapatite (B223615) (HA), diatomite, and titanium nickelide. mdpi.comnih.gov Hydroxyapatite and diatomite are of particular interest for biomedical applications due to their biocompatibility and porous nature. mdpi.com
The modification process typically involves the application of a BU6 dispersion onto the surface of the inorganic material. mdpi.com One common technique is an immersion method, where the porous substrate is soaked in an aqueous dispersion of BU6. mdpi.com For modifying porous titanium nickelide, a vacuum deposition method has been shown to be effective, ensuring that BU6 agglomerates are uniformly deposited on both the outer and inner surfaces of the material's pores. The successful deposition and integration of the macrocycle into the material's surface are confirmed using analytical techniques such as Infrared (IR) spectroscopy and Scanning Electron Microscopy (SEM). mdpi.comnih.gov
A key driver for modifying biomedical materials with Dodecamethylbambus researchgate.neturil is the enhancement of their biocompatibility. The interaction between a biomaterial and the host's physiological environment is critical, and surface properties play a decisive role. mdpi.com
Studies on hydroxyapatite and diatomite composites have shown that surface modification with BU6 leads to materials with improved biocompatibility profiles. mdpi.comnih.gov Specifically, these composites exhibit reduced hemolytic activity, which is the rupturing of red blood cells. Materials containing surface-bound BU6 did not show inherent hemolytic effects. mdpi.comnih.gov Furthermore, the modification of hydroxyapatite with BU6 was found to decrease the adsorption of plasma proteins onto the material's surface. mdpi.com This is significant because the nature of protein adsorption on an implant surface can influence subsequent cellular responses and the potential for thrombosis. mdpi.com These findings establish a strong foundation for using BU6-modified composites as durable and efficient biocompatible materials. nih.gov
| Anion | Solvent System | Association Constant (Kₐ) in M⁻¹ | Reference |
|---|---|---|---|
| I⁻ (Iodide) | Acetonitrile/Water (1:1) | 8.9 x 10⁵ | researchgate.net |
| BF₄⁻ (Tetrafluoroborate) | Acetonitrile/Water (1:1) | Value not specified in abstract | researchgate.net |
| NO₃⁻ (Nitrate) | Acetonitrile/Water (1:1) | Value not specified in abstract | researchgate.net |
| CN⁻ (Cyanide) | Acetonitrile/Water (1:1) | Value not specified in abstract | researchgate.net |
| Halide Ions (General) | Acetonitrile/Water (1:1) | Measured | researchgate.net |
| Material | Hemolytic Effect | Plasma Protein Adsorption | Reference |
|---|---|---|---|
| Hydroxyapatite (HA) | Present | Higher | mdpi.com |
| HA + BU6 Composite | No inherent hemolytic effect | Lower than unmodified HA | mdpi.com |
| Diatomite + BU6 Composite | No inherent hemolytic effect | Assessed | nih.gov |
Integration into Colloidal Superstructures
The principles of host-guest chemistry and self-assembly that define bambusurils and the broader cucurbit[n]uril family are being extended to the fabrication of highly organized colloidal superstructures. cam.ac.uk Colloidal particles can be functionalized with guest molecules that have a high affinity for the bambusuril cavity. When Dodecamethylbambus researchgate.neturil is introduced, it can act as a non-covalent "glue," linking the particles together into larger, ordered assemblies. cam.ac.uk
This strategy allows for the high-precision construction of various colloidal architectures, such as one-dimensional chains, clusters, core-shell structures, and raspberry-like colloids. cam.ac.uk The dynamic and reversible nature of these non-covalent bonds means that the assembly can be controlled or made responsive to external stimuli. While much of the foundational work has been demonstrated with the cucurbit[n]uril family in general, the strong and selective anion-binding properties of Dodecamethylbambus researchgate.neturil make it a powerful candidate for directing the assembly of appropriately functionalized colloids. researchgate.netcam.ac.uk These active colloidal superstructures represent a pathway toward developing new "smart" materials with applications in areas like catalysis, sensing, and drug delivery. cam.ac.ukrsc.org
Emerging Applications in Chemical Research Utilizing Dodecamethylbambus 1 Uril
Molecular Sensing and Detection Strategies
Dodecamethylbambus researchgate.neturil and its derivatives have emerged as powerful molecular receptors in the field of chemical sensing, primarily due to their unique structural and anion-binding properties. Their rigid, hollow cavity is ideally suited for encapsulating anions, leading to the development of sophisticated sensing and detection technologies.
Bambus researchgate.neturils are a class of neutral anion receptors known for their exceptional binding capabilities in a variety of solvents, ranging from nonpolar to aqueous environments. The parent dodecamethylbambus researchgate.neturil and its derivatives, such as dodecabenzylbambus researchgate.neturil, exhibit a high affinity and selectivity for various inorganic anions. This is attributed to the formation of multiple C-H···anion hydrogen bonds within the macrocycle's electron-deficient cavity.
In nonpolar solvents like chloroform (B151607), the binding is particularly strong and primarily enthalpy-driven. Dodecabenzylbambus researchgate.neturil has been shown to form complexes with stability constants reaching as high as 10¹⁰ M⁻¹ for perchlorate (B79767), an anion that is optimally sized for the cavity. semanticscholar.org The selectivity is pronounced, with larger anions showing a significantly lower affinity. This high degree of selectivity in organic media allows for the potential real-time analysis of anion mixtures using techniques like NMR spectroscopy. researchgate.net
In aqueous solutions, where the high solvation energy of anions presents a significant challenge for neutral receptors, water-soluble bambus researchgate.neturil derivatives have demonstrated remarkable performance. They can bind anions like iodide and perchlorate with association constants up to 10⁷ L mol⁻¹, representing an exceptionally high affinity for a neutral receptor in pure water. nih.gov This ability to function effectively in water is crucial for environmental monitoring, as many target anions are pollutants found in aqueous systems. nih.gov The binding process in water is facilitated by the displacement of high-energy water molecules from the bambusuril cavity, making the encapsulation of chaotropic anions like perchlorate and iodide particularly favorable. nih.gov
Table 1: Association Constants (Ka) of Anions with Bambus researchgate.neturil Derivatives in Different Solvents This table is interactive. You can sort and filter the data.
| Bambus researchgate.neturil Derivative | Anion | Solvent | Association Constant (Ka) [M⁻¹] |
|---|---|---|---|
| Dodecabenzylbambus researchgate.neturil | Perchlorate (ClO₄⁻) | Chloroform | ~10¹⁰ |
| Dodecabenzylbambus researchgate.neturil | Iodide (I⁻) | Chloroform | 7.3 x 10⁹ |
| Water-Soluble Bambusuril | Perchlorate (ClO₄⁻) | Water | up to 10⁷ |
| Dodecamethylbambus researchgate.neturil | Iodide (I⁻) | Acetonitrile/Water | 8.9 x 10⁵ |
The strong and selective anion binding of bambus researchgate.neturils has been harnessed to create chemically-sensitive field-effect transistors (ChemFETs) for aqueous anion detection. These sensors utilize a membrane doped with a bambus researchgate.neturil derivative, which acts as the ionophore, to generate a potentiometric response upon binding a target anion.
Research has shown that modifying the substituents on the bambus researchgate.neturil framework can tune the sensor's selectivity and sensitivity. A study comparing dodeca-n-butylbambus researchgate.neturil and dodecabenzylbambus researchgate.neturil in ChemFET membranes revealed significant differences in performance due to steric effects. The less bulky n-butyl groups result in a cylindrical binding pocket, whereas the bulkier benzyl (B1604629) groups create a more hourglass-like shape.
This structural difference impacts anion affinity. ChemFETs incorporating dodeca-n-butylbambus researchgate.neturil demonstrated notably improved detection limits for perchlorate and nitrate (B79036) compared to those with dodecabenzylbambus researchgate.neturil. The n-butyl variant achieved a perchlorate detection limit of 1 µM, a significant performance for a low-cost and robust sensor that does not require special pretreatment. This highlights the potential of using the bambusuril scaffold to develop tailored sensors for specific environmental or industrial monitoring applications.
Table 2: Anion Detection Limits using Bambus researchgate.neturil-Based ChemFETs This table is interactive. You can sort and filter the data.
| Bambus researchgate.neturil Derivative | Target Anion | Detection Limit |
|---|---|---|
| Dodeca-n-butylbambus researchgate.neturil | Perchlorate (ClO₄⁻) | 1 µM |
| Dodeca-n-butylbambus researchgate.neturil | Nitrate (NO₃⁻) | Improved vs. Benzyl Variant |
| Dodecabenzylbambus researchgate.neturil | Perchlorate (ClO₄⁻) | Higher than n-Butyl Variant |
Beyond direct anion binding, dodecamethylbambus researchgate.neturil has been shown to participate in photoinduced electron transfer (PET) processes. In mixed crystals with methyl viologen hexafluorophosphate (B91526), dodecamethylbambus researchgate.neturil acts as an effective one-electron donor upon UV irradiation.
In this solid-state system, layers of viologen dications alternate with layers of a supramolecular complex formed between dodecamethylbambus researchgate.neturil and hexafluorophosphate anions. UV light exposure triggers the transfer of an electron from the bambusuril to the methyl viologen dication (MV²⁺), reducing it to its radical cation form (MV⁺•). This charge-separated state is remarkably long-lived, with a half-life of several hours in the air. The mechanism was elucidated through a combination of steady-state and transient spectroscopies, cyclic voltammetry, and electron paramagnetic resonance spectroscopy, supported by quantum-chemical calculations confirming that the bambusuril acts as the reductant. This photochemical behavior has also been observed with other counterions like tetrafluoroborate (B81430) and bromide, demonstrating a robust PET process that could be foundational for developing novel optical sensing or molecular electronic materials. mdpi.com
Separation Technologies and Adsorption
The high affinity and selectivity of dodecamethylbambus researchgate.neturil for specific anions are properties that extend naturally from sensing to separation and adsorption technologies. These applications aim to isolate and remove target ions from complex mixtures, such as industrial effluent or environmental water sources.
Dodecamethylbambus researchgate.neturil has been successfully employed as a highly selective carrier in tailor-made liquid membranes for the electromembrane extraction (EME) of inorganic anions. nih.gov In this technique, a porous hollow fiber is impregnated with an organic solvent (e.g., nitrobenzene) containing the bambusuril macrocycle, creating a selective liquid membrane. nih.gov
When an electric field is applied across this membrane, anions migrate from the source solution. However, only anions that form strong host-guest complexes with the bambusuril are efficiently transported through the organic phase into the acceptor solution. The extraction efficiency is directly correlated with the association constants between the bambusuril and the anions. This method has demonstrated exceptional selectivity for chaotropic anions like perchlorate, iodide, and bromide. nih.gov For instance, perchlorate was selectively extracted from tap water, and bromide was selectively extracted from seawater, even in the presence of up to a 100,000-fold excess of interfering anions like chloride and sulfate. nih.gov This highlights the potential of bambusuril-based liquid membranes for highly efficient and selective ion separation and preconcentration. nih.gov
The ability of bambus researchgate.neturil derivatives to bind contaminant anions with high affinity in water forms the basis for their potential use as adsorbent materials for water purification. nih.gov Anions such as perchlorate, and the radioisotopes iodide (¹²⁹I⁻, ¹³¹I⁻) and pertechnetate (B1241340) (⁹⁹TcO₄⁻), are significant environmental pollutants that pose risks to human health. nih.gov
Developing effective adsorbents for these highly soluble and mobile anions is a key challenge in environmental remediation. Research into water-soluble bambusuril derivatives has shown that their binding affinities can be enhanced by installing electron-withdrawing groups on their benzyl substituents, leading to picomolar binding constants for some anions in water. nih.gov This ultra-high affinity suggests that if these macrocycles were immobilized onto a solid support, such as a polymer resin or porous silica, they could function as highly effective and selective adsorbents. Such materials would be capable of capturing and removing trace amounts of targeted toxic anions from large volumes of water, addressing a critical need in environmental cleanup and water treatment technologies. nih.gov Recent studies have focused on the chemistry of bambusuril and its use as an effective and selective adsorbent for anions. researchgate.net
Gas Sorption in Porous Bambusuril-Based Materials
The development of porous materials for gas sorption and separation is a critical area of research with implications for environmental remediation and industrial processes. While extensive research has focused on materials like metal-organic frameworks (MOFs) and zeolites, porous organic materials based on macrocycles such as dodecamethylbambusuril are emerging as promising alternatives.
Although specific data on the gas sorption properties of pure dodecamethylbambusuril is limited, studies on related bambusuril and cucurbituril (B1219460) systems provide valuable insights. For instance, the absorption and desorption of water vapor by bambusuril have been investigated, demonstrating a capacity of 4 moles of water per mole of the macrocycle. This suggests the potential for bambusuril-based materials to be utilized in humidity control and water purification applications.
Furthermore, research on cucurbituril, a structurally similar macrocycle, has shown its capability to selectively adsorb carbon dioxide (CO2) within its cavity. Unmodified cucurbituril exhibits a CO2 adsorption value of 1.23 mmol g⁻¹ at 298 K and 1 bar. Surface modification of cucurbituril with ethanolamine (B43304) has been shown to significantly enhance its CO2 adsorption capacity and selectivity for CO2 over nitrogen (N2). These findings underscore the potential of incorporating dodecamethylbambusuril into porous frameworks to create materials with tailored gas sorption properties. The ability to functionalize the bambusuril structure allows for the tuning of pore size and surface chemistry, which are crucial factors in designing materials for specific gas separation applications, such as CO2 capture.
Table 1: CO2 Adsorption in Unmodified Cucurbituril
| Parameter | Value |
| Adsorbent | Unmodified Cucurbituril |
| Adsorbate | Carbon Dioxide (CO2) |
| Adsorption Value | 1.23 mmol g⁻¹ |
| Temperature | 298 K |
| Pressure | 1 bar |
Catalysis and Reaction Facilitation in Supramolecular Environments
The confined space within the cavity of dodecamethylbambusuril provides a unique microenvironment that can influence the course and rate of chemical reactions. This has led to the exploration of its potential as a supramolecular catalyst. The encapsulation of reactants within the macrocycle can pre-organize them for a reaction, lower the activation energy, and enhance reaction rates and selectivity.
Bambusurils have been noted for their ability to facilitate cucurbituril-catalyzed reactions. While specific examples detailing the catalytic activity of dodecamethylbambusuril are still emerging, the broader family of cucurbit[n]urils has been shown to catalyze various organic transformations, including Diels-Alder reactions. The catalytic effect is attributed to the encapsulation of reactants, which brings them into close proximity and in the correct orientation for the reaction to occur. This confinement effect mimics the active site of an enzyme, leading to significant rate enhancements. The study of Diels-Alder reactions within the cavities of different cucurbit[n]uril homologs has revealed that the size of the macrocycle plays a crucial role in the kinetic outcome of the reaction.
The potential for dodecamethylbambusuril to act as a "molecular flask" opens up possibilities for controlling reaction pathways and achieving product distributions that are not attainable in bulk solution. Further research in this area could lead to the development of highly selective and efficient catalytic systems for a range of chemical syntheses.
Transmembrane Ion Transport and Antiporter Activity
The transport of ions across biological membranes is a fundamental process in living organisms, and the development of synthetic molecules that can mimic this function is of great interest for potential therapeutic applications. Bambusurils have been identified as effective carriers for the transmembrane transport of anions.
Specifically, bambusurils have been shown to function as transmembrane chloride (Cl⁻)/bicarbonate (HCO₃⁻) antiporters. This means they can facilitate the exchange of these two anions across a lipid bilayer. The mechanism involves the bambusuril encapsulating an anion on one side of the membrane, traversing the hydrophobic lipid environment, and releasing the anion on the other side while simultaneously binding another anion for the return journey.
Considerations for Energy-Related Systems
The unique host-guest properties of dodecamethylbambusuril also suggest its potential for applications in energy-related systems. The ability to form stable complexes with redox-active guest molecules is a key feature that can be exploited in the development of materials for energy storage and conversion.
One area of investigation involves the formation of complexes between dodecamethylbambusuril and methyl viologen, a well-known redox-active molecule. A study on the mechanism of long-lived transients in a crystal consisting of methyl viologen hexafluorophosphate and dodecamethylbambusuril highlights the potential for these systems in charge-transfer applications. Encapsulation of the methyl viologen cation within the bambusuril cavity can stabilize its different redox states and influence its electrochemical properties.
Research on the inclusion of methylviologen in the related cucurbituril has demonstrated that the macrocycle can effectively suppress the dimerization of the methyl viologen cation radical, a process that can limit the performance of energy storage devices. Furthermore, the macrocycle was found to stabilize the charged species of methyl viologen. These findings suggest that dodecamethylbambusuril could be incorporated into the design of novel electrolytes or electrode materials for batteries and other energy storage devices, potentially leading to improved stability and performance.
Advanced Characterization Methodologies for Dodecamethylbambus 1 Uril Research
Spectroscopic Techniques for Host-Guest Interaction Analysis
Spectroscopic methods are fundamental in probing the non-covalent interactions between Dodecamethylbambus researchgate.neturil (the host) and various guest molecules. These techniques offer detailed information about the formation, stoichiometry, and nature of the resulting host-guest complexes in solution.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for studying host-guest interactions in solution. By monitoring changes in the chemical shifts of the host and guest molecules upon complexation, detailed insights into the binding event can be obtained.
¹H NMR: Proton NMR is particularly sensitive to the chemical environment. When a guest molecule is encapsulated within the hydrophobic cavity of Dodecamethylbambus researchgate.neturil, its proton signals typically experience a significant upfield shift (shielding) due to the magnetic anisotropy of the host's aromatic-like structure. Conversely, protons of the guest that are positioned near the electron-deficient portals of the bambusuril may exhibit a downfield shift (deshielding). nih.gov These chemical shift perturbations provide definitive evidence of complex formation and can be used to determine the binding constant.
¹³C NMR: Similar to ¹H NMR, ¹³C NMR spectroscopy detects changes in the electronic environment of carbon atoms upon complexation. mdpi.com While less sensitive than proton NMR, it offers a wider range of chemical shifts, which can help resolve signal overlap and provide complementary structural information about the host-guest complex. nih.gov
2D NMR: Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), are indispensable for determining the precise geometry of the host-guest complex. mdpi.com These experiments detect through-space correlations between protons that are in close proximity, allowing for the mapping of intermolecular contacts between the host and the guest. Other 2D techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for the unambiguous assignment of all proton and carbon signals in both the free and complexed states. mdpi.com
Interactive Data Table: Illustrative ¹H NMR Chemical Shift Changes Upon Complexation
| Proton | δ (Free Guest) [ppm] | δ (Free Host) [ppm] | δ (Complex) [ppm] | Δδ (Shift) [ppm] | Interpretation |
| Guest-H (inside cavity) | 7.20 | - | 6.50 | -0.70 | Shielding effect |
| Guest-H (near portal) | 3.50 | - | 3.80 | +0.30 | Deshielding effect |
| Host-H (methine) | 5.80 | 5.80 | 5.95 | +0.15 | Perturbation upon binding |
| Host-H (methylene) | 4.50 | 4.50 | 4.55 | +0.05 | Minor perturbation |
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. nih.govmalvernpanalytical.com This allows for the complete thermodynamic characterization of the host-guest interaction from a single experiment. wikipedia.orgcolorado.edu In a typical ITC experiment, a solution of the guest molecule is titrated into a solution of the Dodecamethylbambus researchgate.neturil host, and the resulting heat change is measured after each injection. harvard.edu
The data obtained from ITC can be analyzed to determine:
Binding Affinity (Kₐ): The association constant, which quantifies the strength of the interaction.
Stoichiometry (n): The ratio of host to guest molecules in the complex.
Enthalpy Change (ΔH): The heat absorbed or released upon binding, indicating the contribution of hydrogen bonding and van der Waals forces. harvard.edu
Entropy Change (ΔS): Calculated from the binding affinity and enthalpy, this term reflects the change in disorder of the system, including contributions from solvent reorganization. harvard.edu
Gibbs Free Energy Change (ΔG): Calculated from the binding affinity, this value indicates the spontaneity of the binding process.
For instance, studies on a hybrid macrocycle of bambus researchgate.neturil and biotin (B1667282) researchgate.neturil demonstrated that the complex with iodide was the most stable, with an association constant (Kₐ) of 7.3 × 10⁹ M⁻¹ in chloroform (B151607), highlighting the exceptional affinity of the bambusuril framework for specific anions. nih.gov
Interactive Data Table: Thermodynamic Parameters for Dodecamethylbambus researchgate.neturil-Anion Binding via ITC
| Parameter | Value | Unit | Description |
| Stoichiometry (n) | 1.05 ± 0.05 | - | Molar ratio of Guest:Host |
| Association Constant (Kₐ) | 7.3 x 10⁹ | M⁻¹ | Strength of binding |
| Enthalpy Change (ΔH) | -45.2 | kJ/mol | Heat released upon binding |
| Entropy Change (TΔS) | 12.5 | kJ/mol | Change in system disorder |
| Gibbs Free Energy (ΔG) | -57.7 | kJ/mol | Spontaneity of binding |
Mass spectrometry (MS) is a vital tool for verifying the molecular weight of synthesized Dodecamethylbambus researchgate.neturil and for confirming the stoichiometry of its non-covalent host-guest complexes. nih.govnih.gov Soft ionization techniques are essential for this purpose as they can transfer the intact macrocycle and its complexes into the gas phase without fragmentation.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is particularly well-suited for the analysis of large, thermally labile molecules like bambusurils. mdpi.comnih.gov In MALDI-MS, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the gentle desorption and ionization of the analyte. researchgate.net The resulting mass spectrum will show a prominent peak corresponding to the molecular ion of the host-guest complex (e.g., [Host+Guest]⁺), which confirms the binding stoichiometry. nih.gov This method is effective in verifying the formation of 1:1 complexes between the host and guest molecules. nih.gov
Interactive Data Table: Expected m/z Values in MALDI-MS Analysis
| Species | Formula | Calculated Mass (Da) | Expected m/z ([M+Na]⁺) |
| Dodecamethylbambus researchgate.neturil (Host) | C₅₄H₆₆N₂₄O₁₂ | 1235.3 | 1258.3 |
| Iodide (Guest) | I⁻ | 126.9 | - |
| Host-Iodide Complex | [C₅₄H₆₆N₂₄O₁₂ + I]⁻ | 1362.2 | - |
Note: In positive mode MALDI, adducts with cations like Na⁺ or K⁺ are common. In negative mode, the complex with an anion might be observed directly.
X-ray Crystallography for Precise Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of molecules in the solid state. unimi.it For Dodecamethylbambus researchgate.neturil, this technique provides unequivocal proof of its structure and offers precise details about the conformation of the macrocycle, the exact location of a guest within its cavity, and the nature of the intermolecular forces holding the complex together. nih.govnih.gov
X-ray crystallographic analysis of a Dodecamethylbambus researchgate.neturil complex reveals:
Host-Guest Geometry: The precise orientation and position of the guest molecule inside the host's cavity.
Interaction Details: Accurate measurements of bond lengths and angles, including the distances of crucial non-covalent interactions, such as the C–H···anion hydrogen bonds that are characteristic of bambusuril-anion binding. nih.gov
Packing Arrangement: How the host-guest complexes are arranged in the crystal lattice.
For example, the crystal structure of a related dodecamethylcucurbit researchgate.neturil complex showed the guest molecule clearly included in the center of the host's cavity. nih.govnih.gov
Interactive Data Table: Representative Crystallographic Data for a Bambus researchgate.neturil Complex
| Parameter | Value |
| Chemical Formula | C₅₄H₆₆N₂₄O₁₂ · Guest |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 12.2847 |
| b (Å) | 12.6895 |
| c (Å) | 15.1310 |
| α (°) | 74.69 |
| β (°) | 71.40 |
| γ (°) | 86.50 |
| Z (molecules/unit cell) | 1 |
Data adapted from a similar cucurbituril (B1219460) structure for illustrative purposes. nih.govnih.gov
Microscopy Techniques for Material Morphology and Assembly Characterization (e.g., SEM)
Microscopy techniques are essential for characterizing the morphology, topography, and assembly of materials incorporating Dodecamethylbambus researchgate.neturil.
Scanning Electron Microscopy (SEM) is widely used to visualize the surface features of materials at the micro- and nanoscale. When Dodecamethylbambus researchgate.neturil is used to create composite materials or is deposited on a surface, SEM can provide valuable information about the resulting structure. researchgate.net For instance, studies involving the application of cucurbit researchgate.neturil onto hydroxyapatite (B223615) surfaces have shown that the preparation method significantly influences the final morphology. mdpi.com Depending on the conditions, SEM images can reveal if the macrocycle is distributed unevenly in conglomerates, forms a uniform coating, or self-assembles into distinct structures such as needle-shaped crystals. mdpi.com This characterization is critical for understanding how the macrocycle organizes on a larger scale and for correlating the material's structure with its properties.
Interactive Data Table: SEM Observations of Bambus researchgate.neturil on a Substrate
| Preparation Method | Observed Morphology | Distribution |
| Method 1: Precipitation of dispersion | Conglomerates of molecules | Uneven |
| Method 2: Evaporation of solution | Amorphous film | Relatively uniform |
| Method 3: Heating of solution | Needle-shaped crystals | Uniform over the entire surface |
| Method 4: Ultrasonic treatment | Fine, dispersed particles | Homogeneous |
Morphological descriptions are based on findings for cucurbit researchgate.neturil composites. mdpi.com
Future Directions and Interdisciplinary Research Horizons in Dodecamethylbambus 1 Uril Chemistry
Rational Design and Synthesis of Next-Generation Bambusuril Derivatives
The rational design and synthesis of new bambus nih.govuril derivatives are central to advancing their application. nih.gov Current synthetic strategies primarily involve the acid-catalyzed condensation of a disubstituted glycoluril (B30988) with formaldehyde (B43269). acs.org However, this approach is being refined to create more complex and functionalized macrocycles.
One key area of development is the introduction of diverse substituents on the portals of the bambus nih.govuril. By altering these substituents, researchers can fine-tune the macrocycle's solubility and binding properties. researchgate.net For instance, the synthesis of bambusurils with fluorinated benzyl (B1604629) groups has been shown to enhance their anion transport capabilities. researchgate.netrsc.org Similarly, the incorporation of perfluoroalkylthiobenzyl groups has led to receptors with exceptionally high affinities for halides. rsc.org The steric bulk of these substituents can also dramatically alter the shape of the binding pocket, influencing the stoichiometry of guest binding. For example, replacing n-propyl groups with bulkier benzyl groups changes the macrocycle's shape from cylindrical to an hourglass-like form, resulting in the binding of two chloride anions instead of one. rsc.org
Post-macrocyclization modification is another promising strategy for creating novel bambusuril derivatives. acs.org This approach allows for the introduction of functional groups that would not be stable under the acidic conditions of the initial macrocyclization. For example, researchers have successfully prepared bambusurils bearing p-methoxybenzyl protecting groups, which can be subsequently removed to yield unsubstituted bambusurils. These unsubstituted macrocycles can then be further functionalized, for instance, through propargylation to introduce alkyne groups for click chemistry applications. acs.org
Furthermore, the synthesis of hybrid macrocycles, combining glycoluril units with other building blocks, is an emerging area. nih.govbeilstein-journals.org For example, a hybrid macrocycle containing a single d-biotin unit and five glycoluril units has been synthesized, introducing a carboxyl function for selective functionalization. nih.gov The development of chiral bambusurils is also gaining attention for applications in enantioselective recognition of chiral carboxylates. nih.gov
These synthetic advancements are enabling the creation of a diverse library of bambusuril derivatives with tailored properties for specific applications.
Integration into More Complex Supramolecular Systems and Nanomaterials
The unique host-guest properties of dodecamethylbambus nih.govuril are being leveraged to construct more complex supramolecular systems and advanced nanomaterials. rsc.org These efforts aim to harness the molecular recognition capabilities of bambusurils within larger, functional architectures.
One significant area of research is the incorporation of bambusurils into sensor technologies. For instance, bambus nih.govuril derivatives have been integrated into chemically-sensitive field-effect transistors (ChemFETs) to create sensors for aqueous anions. rsc.orgresearchgate.net These sensors can detect anions like perchlorate (B79767) and nitrate (B79036) with high sensitivity. rsc.org The bambusuril macrocycle acts as the recognition element, selectively binding target anions and inducing a measurable electronic response.
Bambusurils are also being explored as building blocks for self-assembled monolayers (SAMs) on gold surfaces. Semiaza-bambus nih.govurils equipped with thioether or disulfide anchoring groups have been used to form SAMs for the detection of perchlorate. researchgate.net These organized molecular layers provide a well-defined interface for studying anion binding events.
In the realm of materials science, bambusurils are being investigated for their potential to form part of larger supramolecular assemblies, such as rotaxanes and catenanes. The synthesis of a nih.govrotaxane utilizing a monofunctionalized bambusuril demonstrates the feasibility of creating mechanically interlocked molecules based on this macrocycle. nih.gov
Furthermore, the ability of bambusurils to act as transmembrane anion transporters highlights their potential in the development of artificial ion channels and drug delivery systems. researchgate.net Their integration into liposomes has been shown to facilitate the transport of anions like chloride and bicarbonate across lipid bilayers. rsc.org The efficiency of this transport can be tuned by modifying the substituents on the bambusuril portal. rsc.org The development of supramolecular nanotheranostic systems based on related macrocycles like cucurbit researchgate.neturil for controlled drug release suggests future possibilities for bambusuril-based systems in medicine. nih.gov
Exploration of Novel Binding Motifs and Expanded Guest Repertoires
Research into the host-guest chemistry of dodecamethylbambus nih.govuril and its derivatives continues to uncover novel binding motifs and expand the range of recognized guests. While initially known for their high affinity for anions, the versatility of bambusurils is becoming increasingly apparent.
The primary binding interaction involves the formation of multiple C-H···anion hydrogen bonds between the methine protons of the glycoluril units and the encapsulated anion. nih.gov The strength of this interaction is influenced by the size, shape, and charge density of the anion, as well as the solvent. researchgate.netnih.gov Dodecamethylbambus nih.govuril and its derivatives have been shown to bind a wide variety of inorganic anions, including halides, nitrate, perchlorate, and tetrafluoroborate (B81430). researchgate.netnih.gov
The binding affinity and selectivity of bambusurils can be modulated by altering the substituents on the macrocycle. For example, dodecabenzylbambus nih.govuril exhibits exceptionally high stability constants for various anions in chloroform (B151607). nih.govsemanticscholar.org The table below presents the association constants (Kₐ) for the binding of selected anions by dodecabenzylbambus nih.govuril in chloroform.
| Anion | Association Constant (Kₐ) in M⁻¹ |
| ClO₄⁻ | 1.0 x 10¹⁰ |
| I⁻ | 1.3 x 10⁹ |
| Br⁻ | 2.5 x 10⁸ |
| Cl⁻ | 2.0 x 10⁷ |
| NO₃⁻ | 1.0 x 10⁶ |
| BF₄⁻ | 2.5 x 10⁵ |
This is an interactive data table based on the data in the text.
Beyond simple inorganic anions, researchers are exploring the recognition of more complex guests. Chiral bambusuril derivatives have demonstrated the ability to enantioselectively bind chiral carboxylates. nih.gov This opens up possibilities for their use in chiral separations and asymmetric catalysis. The binding of larger organic anions and ion pairs is also an area of active investigation.
The development of monofunctionalized bambusurils allows for their attachment to other molecules or surfaces, creating new opportunities for molecular recognition. nih.gov For instance, a hybrid macrocycle of bambus nih.govuril and biotin (B1667282) nih.govuril has been shown to bind iodide with a very high association constant of 7.3 × 10⁹ M⁻¹ in chloroform. nih.gov The introduction of chromophores into the bambusuril structure is also being pursued to enable the sensing of anions through UV-vis spectroscopy. beilstein-journals.org
Synergistic Advances in Theoretical and Computational Modeling
Theoretical and computational modeling are playing an increasingly crucial role in understanding and predicting the behavior of dodecamethylbambus nih.govuril and its derivatives. rsc.org These computational approaches provide valuable insights into the thermodynamics and structural aspects of host-guest interactions, complementing experimental studies.
Density Functional Theory (DFT) calculations have been widely used to investigate the geometry and stability of bambusuril-anion complexes. researchgate.net These calculations can help to elucidate the nature of the non-covalent interactions, such as C-H···anion hydrogen bonds, that govern the binding process. For example, quantum mechanical calculations have been used to determine the most probable structure of the dodecabenzylbambus nih.govuril–F⁻ complex, revealing an asymmetrical arrangement where the fluoride (B91410) anion is bound by six weak C–H⋯F⁻ hydrogen bonds. researchgate.net
Computational studies are also instrumental in understanding the factors that influence binding affinity and selectivity. By comparing different bambusuril diastereomers, computational models have shown how subtle changes in the arrangement of substituents can lead to significant differences in binding affinities, sometimes by more than two orders of magnitude. rsc.org These models can also help to rationalize experimental observations, such as the reversed selectivity for certain anions exhibited by some bambusuril derivatives. rsc.org
Molecular dynamics (MD) simulations are being employed to study the dynamic behavior of bambusuril-guest complexes in solution. nih.gov These simulations can provide insights into the conformational changes that occur upon guest binding and the role of the solvent in the complexation process. The solvation of halide ions, for instance, has a significant impact on their complex formation with dodecamethylbambus nih.govuril. researchgate.net
Furthermore, computational methods are being used to guide the rational design of new bambusuril derivatives with enhanced properties. nih.gov By predicting the binding affinities of hypothetical structures, researchers can prioritize synthetic targets and accelerate the discovery of new functional macrocycles. The synergy between experimental and computational approaches is proving to be a powerful strategy for advancing the field of bambusuril chemistry.
Potential for Addressing Contemporary Challenges in Chemical Science
The unique properties of dodecamethylbambus nih.govuril and its derivatives position them as promising tools for addressing a range of contemporary challenges in chemical science. Their exceptional anion binding capabilities, in particular, open up numerous avenues for innovation.
Environmental Remediation: The high affinity and selectivity of bambusurils for certain anions make them attractive candidates for the removal of pollutants from water. For example, their ability to bind anions like perchlorate and nitrate suggests their potential use in water purification technologies. rsc.orgresearchgate.net Research into poly(glycoluril-formaldehyde) microparticles for the remediation of environmental pollutants further highlights the potential in this area. researchgate.net
Chemical Sensing: As demonstrated by their integration into ChemFETs and self-assembled monolayers, bambusurils are effective recognition elements for the development of chemical sensors. rsc.orgresearchgate.net These sensors could be used for environmental monitoring, industrial process control, and medical diagnostics. The ability to tune the selectivity of bambusurils through synthetic modification allows for the design of sensors tailored to specific target analytes.
Catalysis: The cavity of bambus nih.govuril can provide a unique microenvironment for chemical reactions. By encapsulating reactants or transition states, bambusurils could be used to catalyze reactions or influence their selectivity. While this area is still emerging, the use of related macrocycles like cucurbiturils in catalysis suggests a promising future for bambusurils as well. researchgate.net
Mechanistic Probes: The strong and selective binding of anions by bambusurils can be used as a tool to probe the role of anions in chemical reaction mechanisms. By sequestering anions from a reaction mixture, researchers can determine whether the anions are actively participating in the reaction or are merely spectator ions. rsc.org This approach has been demonstrated in gold(I)-mediated reactions, providing insights into the effect of counter-anions on the reaction rate. rsc.org
Advanced Materials: The ability of bambusurils to form well-defined host-guest complexes and participate in self-assembly processes makes them valuable building blocks for the construction of advanced materials. These could include porous materials for gas storage and separation, stimuli-responsive gels, and functional polymers with molecular recognition capabilities.
Q & A
Q. How to address conflicting reports on BU6’s photoactivity in different solvent systems?
- Answer : Solvent polarity and dielectric constants significantly impact BU6’s electron transfer efficiency. For instance, in polar solvents (e.g., water), solvation effects may quench radical species faster than in acetonitrile. Design solvent-dependent photolysis experiments with controlled degassing to isolate environmental variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
